molecular formula C14H16N8 B11836519 5-((6-(Piperidin-4-ylamino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

5-((6-(Piperidin-4-ylamino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

Cat. No.: B11836519
M. Wt: 296.33 g/mol
InChI Key: VVWHDZAMLUMWHZ-UHFFFAOYSA-N
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Description

5-((6-(Piperidin-4-ylamino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is a compound of significant interest in medicinal chemistry. It is known for its potential as an inhibitor of protein kinases, which are enzymes that play crucial roles in various cellular processes, including growth, proliferation, and survival.

Preparation Methods

The synthesis of 5-((6-(Piperidin-4-ylamino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile involves multiple steps. One common synthetic route includes the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include hydrogen gas for reduction and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield amine derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

5-((6-(Piperidin-4-ylamino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile has been extensively studied for its applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential as a therapeutic agent, particularly in cancer treatment. The compound’s ability to inhibit protein kinases makes it a valuable tool for studying signaling pathways involved in cell growth and survival.

Mechanism of Action

The mechanism of action of 5-((6-(Piperidin-4-ylamino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile involves the inhibition of protein kinases. These enzymes are crucial for the phosphorylation of various substrates, which in turn regulate multiple cellular processes. By inhibiting these kinases, the compound can interfere with signaling pathways that promote cell proliferation and survival. This inhibition is particularly relevant in cancer cells, where these pathways are often overactive. The molecular targets of this compound include specific kinases involved in the phosphatidylinositol-3 kinase (PI3K) signaling pathway .

Comparison with Similar Compounds

5-((6-(Piperidin-4-ylamino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile can be compared with other kinase inhibitors, such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides. While both compounds inhibit protein kinases, they differ in their selectivity and potency. The unique structure of this compound allows for specific interactions with certain kinases, making it a valuable tool for targeted therapy. Similar compounds include various pyrimidine and pyrazine derivatives that also exhibit kinase inhibitory activity .

Properties

Molecular Formula

C14H16N8

Molecular Weight

296.33 g/mol

IUPAC Name

5-[[6-(piperidin-4-ylamino)pyrimidin-4-yl]amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C14H16N8/c15-6-11-7-18-14(8-17-11)22-13-5-12(19-9-20-13)21-10-1-3-16-4-2-10/h5,7-10,16H,1-4H2,(H2,18,19,20,21,22)

InChI Key

VVWHDZAMLUMWHZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC2=NC=NC(=C2)NC3=NC=C(N=C3)C#N

Origin of Product

United States

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